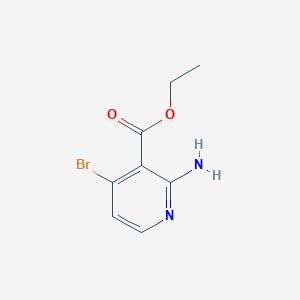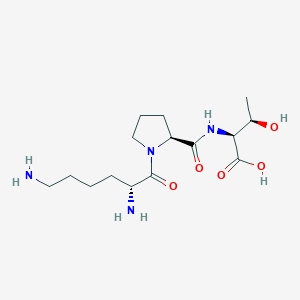
l-Lysyl-d-prolyl-l-threonine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
l-Lysyl-d-prolyl-l-threonine: is a tripeptide composed of the amino acids lysine, proline, and threonine. It is known for its biological activity, particularly as an interleukin-1 beta (IL-1β) inhibitor. This compound has garnered interest in various fields, including immunology and inflammation research, due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of l-Lysyl-d-prolyl-l-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The initial amino acid (threonine) is attached to a resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid (d-proline) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for the final amino acid (lysine).
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves:
Automated SPPS: Utilizing automated synthesizers to perform the repetitive cycles of deprotection and coupling.
Purification: High-performance liquid chromatography (HPLC) is employed to purify the synthesized peptide.
Quality Control: Mass spectrometry and other analytical techniques are used to confirm the identity and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
l-Lysyl-d-prolyl-l-threonine can undergo various chemical reactions, including:
Oxidation: The threonine residue can be oxidized to form a hydroxyl group.
Reduction: Reduction reactions can target the peptide bonds or side chains.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or other peroxides.
Reducing Agents: Sodium borohydride or dithiothreitol.
Substitution Reagents: Amino acid derivatives with protecting groups.
Major Products
Oxidation Products: Hydroxylated derivatives of the peptide.
Reduction Products: Reduced forms of the peptide with altered side chains.
Substitution Products: Peptides with modified amino acid sequences.
Scientific Research Applications
Chemistry
In chemistry, l-Lysyl-d-prolyl-l-threonine is used as a model compound to study peptide synthesis and modification techniques. It serves as a reference for developing new synthetic methods and understanding peptide behavior under various conditions.
Biology
Biologically, this compound is significant due to its role as an IL-1β inhibitor. It is used in research to explore the mechanisms of inflammation and immune response. Studies have shown that it can inhibit the protective effects of IL-1β, making it a valuable tool in immunological research .
Medicine
In medicine, this compound has potential therapeutic applications. Its ability to inhibit IL-1β suggests it could be used to treat inflammatory diseases and conditions where IL-1β plays a critical role. Research is ongoing to explore its efficacy and safety in clinical settings .
Industry
Industrially, this compound is used in the production of peptide-based drugs and as a standard in analytical techniques. Its well-defined structure and properties make it a useful reference in quality control and method development.
Mechanism of Action
The mechanism by which l-Lysyl-d-prolyl-l-threonine exerts its effects involves binding to IL-1β and inhibiting its activity. This interaction prevents IL-1β from binding to its receptor, thereby blocking the downstream signaling pathways involved in inflammation. The molecular targets include the IL-1 receptor and associated signaling molecules .
Comparison with Similar Compounds
Similar Compounds
l-Lysyl-l-prolyl-l-threonine: A similar tripeptide with the same amino acids but different stereochemistry.
l-Lysyl-d-prolyl-l-serine: Another tripeptide with serine replacing threonine.
l-Lysyl-d-prolyl-l-valine: A tripeptide with valine instead of threonine.
Uniqueness
l-Lysyl-d-prolyl-l-threonine is unique due to its specific stereochemistry and biological activity as an IL-1β inhibitor. The presence of d-proline in the sequence contributes to its distinct properties and effectiveness in inhibiting IL-1β .
Properties
Molecular Formula |
C15H28N4O5 |
|---|---|
Molecular Weight |
344.41 g/mol |
IUPAC Name |
(2S,3R)-2-[[(2S)-1-[(2R)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C15H28N4O5/c1-9(20)12(15(23)24)18-13(21)11-6-4-8-19(11)14(22)10(17)5-2-3-7-16/h9-12,20H,2-8,16-17H2,1H3,(H,18,21)(H,23,24)/t9-,10-,11+,12+/m1/s1 |
InChI Key |
LOGFVTREOLYCPF-WYUUTHIRSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@@H](CCCCN)N)O |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


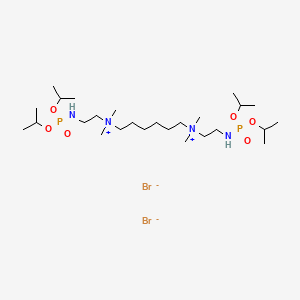

![(4R,4aS,6aR,7S,8S,9R,11S,11aS,11bR)-7,8,11-Trihydroxy-8-(hydroxymethyl)-4,11b-dimethyltetradecahydro-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid](/img/structure/B12817436.png)
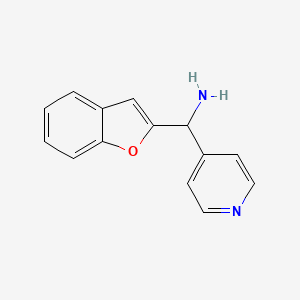
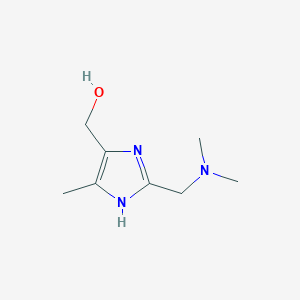
![2-(4-(2-(4'-(2,2-Bis(4-methoxyphenyl)-1-phenylvinyl)-[1,1'-biphenyl]-4-yl)vinyl)-3-cyano-5,5-dimethylfuran-2(5H)-ylidene)malononitrile](/img/structure/B12817456.png)
![(1'R,2R,3S,4'S,8'R,10'E,12'S,13'S,14'E,16'E,21'R,22'S,25'S)-2-[(2S)-butan-2-yl]-22',25'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',23'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.7.1.14,8.021,25]hexacosa-10,14,16,23-tetraene]-2'-one](/img/structure/B12817458.png)
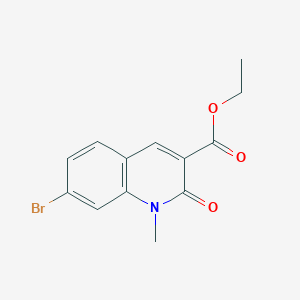
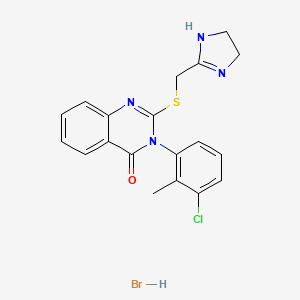
![[3,5-Bis(trifluoromethyl)phenyl]methyl-methylidyneazanium](/img/structure/B12817474.png)
![5-iodobenzo[d]oxazol-2(3H)-one](/img/structure/B12817478.png)
![(2S)-2-[[(2S)-2-[[(2S)-2-(3-acetamidopropanoylamino)-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid](/img/structure/B12817490.png)

